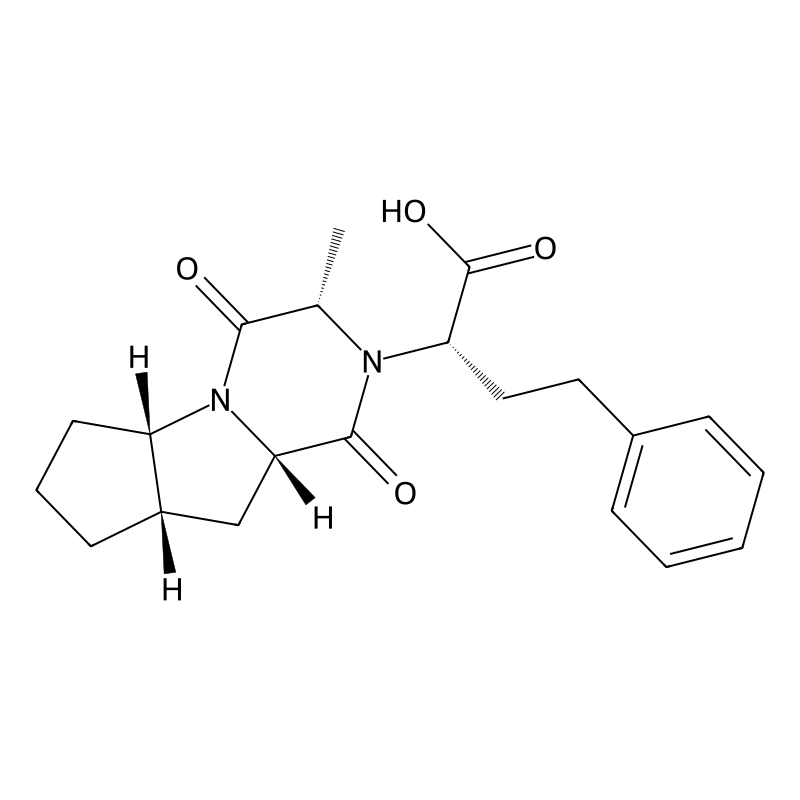

Ramipril Diketopiperazine Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Analytical Techniques for RDPA Detection

- High-Performance Liquid Chromatography (HPLC): This is a common method for separating and analyzing RDPA from other components in Ramipril. Researchers have established HPLC methods specifically designed for RDPA detection with high sensitivity [].

RDPA as a Reference Standard

While not a target molecule, RDPA can serve as a reference standard in Ramipril-related research.

- Quality Control (QC) and Quality Assurance (QA): During Ramipril production, RDPA can be used as a reference standard to ensure the manufacturing process minimizes its formation as an impurity [].

- Abbreviated New Drug Application (ANDA) Filing: Companies seeking approval for generic Ramipril formulations may utilize RDPA as a reference standard during development and toxicity studies required for the ANDA filing process with regulatory bodies [].

Ramipril Diketopiperazine Acid is a degradation product of the angiotensin-converting enzyme inhibitor, Ramipril. This compound is characterized by its diketopiperazine structure, which is formed through intramolecular cyclization of Ramipril under specific conditions, particularly in the absence of moisture. The molecular formula for Ramipril Diketopiperazine Acid is , with a molecular weight of approximately 370.4 g/mol . Its formation has been linked to various stress conditions, including acidic hydrolysis and oxidative stress, where it emerges as a significant degradation product .

The formation of Ramipril Diketopiperazine Acid primarily occurs through the cyclization of Ramipril. Under dry conditions, the reaction pathway favors the formation of this diketopiperazine derivative. In contrast, in humid environments, hydrolysis predominates, leading to different degradation products . The activation energy required for this cyclization reaction has been found to be approximately 171.65 kJ/mol, suggesting an endothermic process .

Key Reactions:- Cyclization Reaction:

- Hydrolysis:

The biological implications of Ramipril Diketopiperazine Acid are significant due to its potential genotoxicity and cytotoxicity. Studies have indicated that while this compound is not mutagenic at physiologic concentrations, it can exhibit cytotoxic effects at higher concentrations . The compound's degradation products have been predicted to possess carcinogenic properties under certain conditions, raising concerns about the safety of formulations containing Ramipril when exposed to dry air .

The synthesis of Ramipril Diketopiperazine Acid typically occurs as a result of the degradation of Ramipril rather than through a direct synthetic route. The primary methods include:

- Acidic Hydrolysis: In acidic environments, Ramipril undergoes hydrolysis leading to the formation of various degradation products including Ramipril Diketopiperazine Acid.

- Dry Cyclization: Under dry conditions, Ramipril can cyclize directly into its diketopiperazine form without significant hydrolytic cleavage .

Ramipril Diketopiperazine Acid's primary relevance lies in its role as a degradation product in pharmaceutical formulations. Understanding its formation and stability is crucial for ensuring the efficacy and safety of medications containing Ramipril. Additionally, its potential biological activity necessitates careful monitoring during drug development and storage.

Ramipril Diketopiperazine Acid shares structural characteristics with several related compounds in the class of angiotensin-converting enzyme inhibitors. Here are some notable comparisons:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Ramipril | Prodrug | Converted to active form (Ramiprilat) |

| Benazepril | ACE inhibitor | Contains a different piperidine structure |

| Fosinopril | Phosphonate ACE inhibitor | Unique phosphonate group enhances bioavailability |

| Quinapril | ACE inhibitor | Contains a quinazoline ring system |

Uniqueness of Ramipril Diketopiperazine Acid

Ramipril Diketopiperazine Acid is unique due to its formation as a significant degradation product under specific conditions rather than being an active therapeutic agent like its parent compound, Ramipril. Its potential genotoxicity also sets it apart from other similar compounds which do not exhibit such properties under standard conditions.

Ramipril Diketopiperazine Acid represents a significant degradation product of the angiotensin-converting enzyme inhibitor Ramipril, characterized by its unique diketopiperazine structure formed through intramolecular cyclization . The synthesis of Ramipril Diketopiperazine Acid for analytical reference standards typically does not follow direct synthetic routes but rather involves controlled degradation of Ramipril under specific conditions [26].

The preparation of Ramipril Diketopiperazine Acid reference standards involves several methodologies designed to ensure high purity and structural integrity [27]. One established approach involves the heating of Ramipril at elevated temperatures (approximately 120°C) for 6-8 hours to facilitate the cyclization process, resulting in the formation of the diketopiperazine derivative [18]. This thermal degradation method provides a controlled environment for the intramolecular condensation reaction necessary for diketopiperazine formation [5].

Another methodology employs phosphorus pentoxide (P₂O₅) as a catalyst and dehydrating agent to promote the cyclization reaction [22]. The reaction is typically conducted in polar, protophilic solvents with high boiling points, such as 1,2-dichlorobenzene, at temperatures between 80-110°C [22]. This approach has been demonstrated to yield high-purity Ramipril Diketopiperazine Acid suitable for analytical reference standards [29].

For pharmaceutical reference standards, the synthesis process must adhere to strict quality control measures [30]. The synthesized Ramipril Diketopiperazine Acid undergoes comprehensive characterization using various analytical techniques including high-performance liquid chromatography (HPLC), mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared spectroscopy (IR) to confirm its structure and purity [32]. These reference standards typically achieve a minimum purity of 98.00%, making them suitable for pharmaceutical quality control applications [31].

| Synthesis Method | Reaction Conditions | Catalyst | Solvent | Temperature Range | Yield |

|---|---|---|---|---|---|

| Thermal Degradation | Heating of Ramipril | None | Dry conditions | 120°C for 6-8 hours | Moderate |

| Catalytic Cyclization | Dehydration | P₂O₅ | 1,2-dichlorobenzene | 80-110°C | High |

| Oxidative Transformation | Selective oxidation | Benzyl peroxide | Various | 55°C for 48 hours | Moderate |

The synthesis of Ramipril Diketopiperazine Acid reference standards plays a crucial role in pharmaceutical quality control, enabling accurate identification and quantification of this impurity in Ramipril formulations [29]. These standards serve as essential tools for monitoring impurity levels in accordance with regulatory guidelines established by authorities such as the Food and Drug Administration and European Medicines Agency [30].

Degradation Pathways in Pharmaceutical Formulations

Ramipril Diketopiperazine Acid formation in pharmaceutical formulations occurs through several degradation pathways, primarily influenced by environmental factors such as temperature, humidity, and pH [3]. The degradation of Ramipril primarily follows two main routes: hydrolysis to ramiprilat (the active metabolite) and cyclization to form Ramipril Diketopiperazine Acid [5]. The predominance of either pathway depends significantly on the storage conditions of the pharmaceutical formulation [7].

Research findings indicate that Ramipril is inherently unstable, with its degradation accelerated by temperature fluctuations and changes in relative humidity [7]. In pharmaceutical formulations, the formation of Ramipril Diketopiperazine Acid is particularly favored under dry conditions, whereas humid environments tend to promote hydrolysis pathways leading to ramiprilat formation . This moisture-dependent degradation behavior necessitates careful consideration of storage conditions for Ramipril-containing pharmaceuticals [13].

Studies have demonstrated that the degradation kinetics of Ramipril in pharmaceutical formulations typically follow first-order reaction rates, with the rate constants significantly influenced by environmental parameters [7]. The activation energy for the cyclization reaction leading to Ramipril Diketopiperazine Acid formation has been determined to be approximately 171.65 kJ/mol, indicating an endothermic process [2]. This high activation energy explains the temperature dependence of the degradation process [6].

Cyclization Mechanisms Under Thermal Stress

The formation of Ramipril Diketopiperazine Acid under thermal stress involves an intramolecular cyclization mechanism characterized by the formation of a second amide bond [17]. This cyclization process is particularly pronounced when Ramipril is exposed to elevated temperatures in dry conditions [5]. The reaction mechanism involves nucleophilic attack by the nitrogen atom of one amide group on the carbonyl carbon of another amide group within the Ramipril molecule, resulting in the formation of the characteristic six-membered diketopiperazine ring structure [21].

Thermal analysis studies have revealed that Ramipril remains relatively stable up to approximately 103.99°C but undergoes significant degradation at higher temperatures [8]. The thermal decomposition of Ramipril occurs in multiple steps, with the formation of Ramipril Diketopiperazine Acid representing a primary degradation pathway under thermal stress [8]. The cyclization reaction is favored at temperatures between 80-120°C, with the reaction rate increasing substantially at higher temperatures [5].

Research has demonstrated that the cyclization mechanism is influenced by the stereochemistry of the Ramipril molecule, with the specific spatial arrangement of functional groups playing a crucial role in facilitating the intramolecular reaction [22]. The cyclization process under thermal stress has been observed to follow pseudo-first-order kinetics, with the reaction rate constants increasing exponentially with temperature according to the Arrhenius equation [10].

The thermal stress-induced cyclization mechanism has been studied using various analytical techniques, including differential thermal analysis (DTA) and thermogravimetric analysis (TGA) [8]. These studies have provided valuable insights into the thermal behavior of Ramipril and the formation of its diketopiperazine derivative under different temperature conditions [8]. The findings indicate that thermal stress represents a significant factor in the degradation of Ramipril in pharmaceutical formulations, particularly in environments with low humidity [3].

Hydrolytic Degradation Kinetics in Acidic/Alkaline Media

The hydrolytic degradation of Ramipril in pharmaceutical formulations exhibits distinct kinetic profiles in acidic and alkaline media, leading to different degradation products including Ramipril Diketopiperazine Acid [5]. In acidic conditions, the hydrolysis of Ramipril proceeds at a moderate rate, with studies indicating approximately 21.8% degradation after 30 hours of exposure to 0.1 N hydrochloric acid [5]. This acidic hydrolysis results in the formation of multiple degradation products, with Ramipril Diketopiperazine Acid identified as a principal degradation product [5].

In contrast, alkaline conditions significantly accelerate the hydrolytic degradation of Ramipril, with research demonstrating approximately 34.6% degradation after just 5 minutes of exposure to 0.1 N sodium hydroxide [5]. The primary degradation product under alkaline hydrolysis is ramiprilat, the diacidic form of the drug, rather than the diketopiperazine derivative [5]. This pH-dependent degradation behavior highlights the importance of pH control in pharmaceutical formulations containing Ramipril [15].

Studies investigating the stability of Ramipril in buffer solutions of different pH values have provided valuable insights into the hydrolytic degradation kinetics [15]. In buffer solutions of pH 3 and pH 5, more than 0.2% of Ramipril Diketopiperazine Acid was detected after heating at 90°C for 1 hour [15]. In contrast, buffer solutions of pH 8 predominantly yielded ramiprilat (Ramipril-diacid) under similar conditions [15]. These findings demonstrate the significant influence of pH on the degradation pathways of Ramipril [15].

The hydrolytic degradation kinetics of Ramipril have been extensively studied using stability-indicating HPLC methods [7]. These studies have revealed that the degradation follows first-order kinetics, with the rate constants varying significantly depending on the pH of the medium [13]. The activation energy for hydrolytic degradation has been determined to be lower than that for thermal degradation, explaining the greater susceptibility of Ramipril to hydrolysis in aqueous environments [10].

| pH Condition | Primary Degradation Product | Degradation Rate | Reaction Order |

|---|---|---|---|

| Acidic (pH 1.2-3) | Ramipril Diketopiperazine Acid | Moderate | First-order |

| Neutral (pH 5-7) | Mixed products | Low | First-order |

| Alkaline (pH 8-12) | Ramiprilat (diacid form) | High | First-order |

Research has also demonstrated that the stability of Ramipril in pharmaceutical formulations can be enhanced by maintaining an acidic pH environment, particularly around pH 5 [13]. At this pH, the degradation of Ramipril is minimized, with approximately 82.53% of the drug remaining undecomposed after 180 days of storage [13]. These findings have important implications for the formulation and storage of Ramipril-containing pharmaceuticals [13].

Oxidative Transformation Pathways

Oxidative stress represents another significant pathway for the degradation of Ramipril and the formation of Ramipril Diketopiperazine Acid in pharmaceutical formulations [5]. Under oxidative conditions, Ramipril undergoes complex transformation reactions that can lead to various degradation products, including the diketopiperazine derivative [18]. Studies have demonstrated that exposure of Ramipril to oxidizing agents such as hydrogen peroxide results in significant degradation, with approximately 23.4% degradation observed after 6 hours of oxidation at 80°C [5].

The oxidative transformation of Ramipril involves multiple reaction mechanisms, including direct oxidation of susceptible functional groups and oxidation-induced cyclization reactions [18]. One documented pathway involves the oxidation of Ramipril to form an intermediate that subsequently undergoes cyclization to yield Ramipril Diketopiperazine Acid [18]. This oxidative cyclization pathway represents an important mechanism for the formation of the diketopiperazine derivative under oxidative stress conditions [5].

Research has also identified specific oxidative transformation pathways involving the selective oxidation of Ramipril Diketopiperazine (impurity D) to form oxidized derivatives [18]. One such pathway involves the treatment of Ramipril Diketopiperazine with benzyl peroxide at 55°C for 48 hours, resulting in the formation of an oxidized derivative with a molecular weight 16 atomic mass units greater than the parent compound [18]. This oxidative transformation introduces an additional hydroxyl group into the molecule, as evidenced by spectroscopic analyses [18].

The oxidative degradation of Ramipril in pharmaceutical formulations is influenced by various factors, including the presence of oxygen, light exposure, and the presence of metal ions that can catalyze oxidation reactions [20]. Studies have demonstrated that angiotensin-converting enzyme inhibitors, including Ramipril, can interact with reactive oxygen species in vascular systems, potentially influencing their stability and degradation pathways [19]. These interactions highlight the complex nature of oxidative transformation processes involving Ramipril and its derivatives [20].

Interestingly, while oxidative stress contributes to the degradation of Ramipril, research has also indicated that angiotensin-converting enzyme inhibitors, including Ramipril, may possess antioxidant properties through their ability to inhibit the production of reactive oxygen species in vascular tissues [19]. This dual relationship between oxidative processes and Ramipril underscores the complex chemical behavior of this pharmaceutical compound and its degradation products [19].

Catalytic Factors in Diketopiperazine Formation

The formation of Ramipril Diketopiperazine Acid is significantly influenced by various catalytic factors that facilitate the cyclization reaction [22]. These catalytic factors play crucial roles in determining the rate and extent of diketopiperazine formation in pharmaceutical formulations [21]. Understanding these catalytic influences is essential for developing strategies to control the degradation of Ramipril and minimize the formation of its diketopiperazine derivative [23].

One of the primary catalytic factors in diketopiperazine formation is the presence of basic compounds, particularly secondary amines [21]. Studies have demonstrated that piperidine, a secondary amine commonly used in peptide synthesis, acts as an extremely efficient catalyst for the intramolecular aminolysis reaction leading to diketopiperazine formation [4]. The catalytic effect of piperidine is attributed to its ability to deprotonate the nitrogen atom involved in the nucleophilic attack, thereby enhancing its reactivity [21].

Phosphorus-containing compounds, particularly phosphorus pentoxide (P₂O₅), have been identified as effective catalysts for diketopiperazine formation [22]. Research has shown that P₂O₅ not only accelerates the reaction rate but also improves the yields of diketopiperazine derivatives significantly [22]. The catalytic activity of P₂O₅ is attributed to its strong dehydrating properties, which facilitate the elimination of water during the cyclization reaction [22].

Metal ions represent another important class of catalytic factors influencing diketopiperazine formation [22]. Studies investigating the chiroptical properties of cysteine-based diketopiperazines have demonstrated specific interactions between diketopiperazine structures and various metal ions, particularly silver ions [22]. These metal-diketopiperazine interactions can influence the stereochemistry and reaction kinetics of diketopiperazine formation [22].

Temperature plays a dual role as both a reaction condition and a catalytic factor in diketopiperazine formation [22]. Research has shown that higher temperatures not only accelerate the cyclization reaction but also influence the stereochemical outcome of the process [22]. Studies on cysteine-based diketopiperazines have demonstrated that increasing the reaction temperature from 80°C to 120°C significantly alters the ratio of cis/trans isomers formed during the cyclization reaction [22].

| Catalytic Factor | Mechanism of Action | Effect on Reaction Rate | Effect on Stereochemistry |

|---|---|---|---|

| Secondary Amines (e.g., Piperidine) | Deprotonation of nitrogen | Significant increase | Minimal effect |

| Phosphorus Pentoxide (P₂O₅) | Dehydration | Significant increase | Moderate effect |

| Metal Ions | Coordination with functional groups | Moderate increase | Significant effect |

| Temperature | Thermal energy provision | Exponential increase with temperature | Significant effect on cis/trans ratio |

Recent research has explored alternative catalytic systems for controlling diketopiperazine formation, including the use of diboronic acid anhydride as a catalyst for hydroxy-directed peptide bond formations leading to diketopiperazine structures [25]. These novel catalytic approaches offer promising strategies for the controlled synthesis of diketopiperazine derivatives with specific stereochemical configurations [25].

Chromatographic Separation Techniques (High Performance Liquid Chromatography, Ultra Performance Liquid Chromatography)

High Performance Liquid Chromatography and Ultra Performance Liquid Chromatography represent the primary analytical techniques for the separation and quantification of Ramipril Diketopiperazine Acid in pharmaceutical matrices. The development of robust chromatographic methods has been essential for monitoring this degradation product during stability studies and quality control analyses [2].

Chromatographic Conditions and Method Development

The establishment of effective chromatographic separation for Ramipril Diketopiperazine Acid requires careful optimization of mobile phase composition, column selection, and detection parameters. Reversed-phase chromatography using C18 stationary phases has been consistently demonstrated as the preferred approach for achieving baseline separation from the parent compound ramipril and other related substances [2] [3].

Mobile phase optimization studies have revealed that acidic conditions significantly enhance peak shape and resolution. The most effective mobile phase compositions include methanol-phosphate buffer systems with pH values ranging from 2.0 to 2.4 [2]. Specifically, a mobile phase consisting of methanol, tetrahydrofuran, and phosphate buffer (pH 2.4, 0.01 M) in ratios of 55:5:40 volume per volume per volume has demonstrated excellent separation capabilities [2]. Alternative compositions utilizing acetonitrile and phosphate buffer (0.035 mol per liter, pH 2.0) at ratios of 65:35 volume per volume have also proven effective for analytical purposes [4].

Retention Time Characteristics and System Suitability

The retention time of Ramipril Diketopiperazine Acid varies significantly depending on the chromatographic conditions employed. Under standard analytical conditions, retention times typically range from 3.99 minutes to 32.1 minutes [5] [2] [3]. This variation reflects the different column dimensions, mobile phase compositions, and flow rates used across various analytical methods. For robust analytical applications, system suitability parameters including resolution factors greater than 2.0 between critical peak pairs and theoretical plate counts exceeding 2600 for ramipril have been established [2].

Column Technology and Performance Optimization

The selection of appropriate column technology significantly impacts the quality of chromatographic separation. Purospher reversed-phase C18 columns (150 millimeters × 4.6 millimeters, 5 micrometers particle size) have demonstrated superior performance for routine analytical applications [2]. For enhanced efficiency applications, shorter columns with smaller particle sizes, such as Fortis C18 columns (100 millimeters × 4.6 millimeters, 2.5 micrometers particle size), provide reduced analysis times while maintaining adequate resolution [6].

Flow Rate and Temperature Optimization

Optimal flow rates for analytical separations typically range from 1.0 to 1.2 milliliters per minute, providing an effective balance between analysis time and resolution [2]. Temperature control at ambient conditions (23 ± 2 degrees Celsius) has proven adequate for most applications, although some methods benefit from slight temperature elevation to improve peak efficiency [3].

Ultra Performance Liquid Chromatography Advantages

Ultra Performance Liquid Chromatography systems offer significant advantages over conventional High Performance Liquid Chromatography for Ramipril Diketopiperazine Acid analysis. The enhanced pressure capabilities and reduced particle size stationary phases enable analysis times of approximately 15 minutes compared to 25-40 minutes for conventional methods [4]. This improvement in analytical throughput makes Ultra Performance Liquid Chromatography particularly valuable for high-volume pharmaceutical testing laboratories.

Method Validation for Chromatographic Applications

Validation of chromatographic methods for Ramipril Diketopiperazine Acid determination requires comprehensive evaluation of analytical performance parameters. Linearity studies have consistently demonstrated correlation coefficients exceeding 0.99 across concentration ranges spanning 50-150% of the target analytical concentration [3] [6]. Precision studies, evaluated through repeatability testing, typically yield relative standard deviation values below 2.65% for pharmaceutical applications [3].

Accuracy Assessment and Recovery Studies

Recovery studies for Ramipril Diketopiperazine Acid in pharmaceutical matrices have demonstrated excellent accuracy, with mean recovery values ranging from 95% to 105% across the validated concentration range [3]. These results confirm the absence of significant matrix effects and validate the reliability of chromatographic quantification for pharmaceutical quality control applications.

Mass Spectrometric Characterization Strategies

Mass spectrometry represents an indispensable analytical tool for the structural characterization and quantitative determination of Ramipril Diketopiperazine Acid. The combination of liquid chromatography with tandem mass spectrometry has proven particularly effective for pharmaceutical applications requiring high specificity and sensitivity [4] [7] [8].

Ionization Mechanisms and Molecular Ion Detection

Electrospray ionization represents the preferred ionization technique for Ramipril Diketopiperazine Acid analysis due to its gentle ionization characteristics and compatibility with reversed-phase liquid chromatography systems. Under positive electrospray ionization conditions, the molecular ion appears at mass-to-charge ratio 371, corresponding to the protonated molecular ion [M+H]+ [4] [5]. This primary molecular ion provides the foundation for subsequent tandem mass spectrometry experiments and structural confirmation.

Fragmentation Patterns and Structural Elucidation

Tandem mass spectrometry experiments have revealed characteristic fragmentation pathways that enable unambiguous identification of Ramipril Diketopiperazine Acid. The primary fragmentation involves loss of a hydroxyl group, producing a prominent product ion at mass-to-charge ratio 397 [5]. Additional fragmentation pathways generate product ions at mass-to-charge ratios 234.1 and 160.1, which serve as confirmatory transitions for quantitative applications [7].

The fragmentation mechanism proceeds through predictable pathways that reflect the diketopiperazine structural features. Loss of water molecules and cleavage of the cyclic structure generate characteristic product ions that differentiate Ramipril Diketopiperazine Acid from other related substances and degradation products [5].

Optimized Mass Spectrometric Parameters

Comprehensive optimization of mass spectrometric parameters is essential for achieving maximum sensitivity and specificity. Optimal declustering potential values of 101 volts for the precursor ion and collision energies of 31 volts for the primary transition have been established through systematic optimization studies [7]. These parameters provide maximum signal intensity while maintaining adequate fragmentation efficiency for structural confirmation.

Multiple Reaction Monitoring for Quantitative Analysis

Multiple reaction monitoring represents the gold standard for quantitative mass spectrometric analysis of Ramipril Diketopiperazine Acid. The primary transition (mass-to-charge ratio 371 to 234.1) provides optimal sensitivity for quantitative applications, while the secondary transition (mass-to-charge ratio 371 to 160.1) serves as a confirmatory channel [7]. This dual-transition approach ensures analytical specificity while maintaining the sensitivity required for trace-level pharmaceutical analysis.

Method Validation for Mass Spectrometric Applications

Validation studies for liquid chromatography-tandem mass spectrometry methods have demonstrated exceptional analytical performance. Limits of detection as low as 0.38 nanograms per milliliter and limits of quantification of 0.85 nanograms per milliliter have been achieved under optimized conditions [7]. These sensitivity levels enable detection of Ramipril Diketopiperazine Acid at concentrations well below typical pharmaceutical specification limits.

Matrix Effects and Recovery Assessment

Matrix effect studies have revealed minimal suppression or enhancement of ionization efficiency for Ramipril Diketopiperazine Acid in typical pharmaceutical matrices. Matrix effect values ranging from 93% to 109% indicate negligible interference from co-extracted matrix components [7]. Recovery studies demonstrate consistent extraction efficiency, with values typically exceeding 96% across the validated concentration range.

Structural Confirmation Through High-Resolution Mass Spectrometry

High-resolution mass spectrometry provides additional structural confirmation through accurate mass determination. The molecular formula C21H26N2O4 generates a theoretical exact mass of 370.1893 atomic mass units, which can be confirmed within 5 parts per million mass accuracy using modern high-resolution instruments [9]. This level of mass accuracy provides unambiguous molecular formula confirmation and eliminates potential interference from isobaric compounds.

Raman Spectroscopy for Process Analytical Technology

Raman spectroscopy has emerged as a powerful process analytical technology tool for real-time monitoring of Ramipril Diketopiperazine Acid formation during pharmaceutical manufacturing processes. The non-destructive nature and rapid analysis capabilities make this technique particularly valuable for continuous manufacturing applications [8] [10] [11].

Vibrational Spectroscopic Characteristics

The Raman spectrum of Ramipril Diketopiperazine Acid exhibits characteristic vibrational bands that enable unambiguous identification and quantification. The most prominent spectroscopic features include the aromatic ring stretching vibration at 1004 wavenumbers per centimeter, the carboxylic acid carbonyl stretch at 1654 wavenumbers per centimeter, and the secondary amine stretch at 3278 wavenumbers per centimeter [10]. These characteristic bands provide the foundation for multivariate analytical models used in process monitoring applications.

Spectral Region Selection for Analytical Applications

Systematic evaluation of Raman spectral regions has identified optimal wavenumber ranges for analytical applications. The region from 950 to 1050 wavenumbers per centimeter, centered on the aromatic ring vibration, provides the highest sensitivity for monitoring ramipril content [10] [11]. For detection of degradation and Ramipril Diketopiperazine Acid formation, the region from 1150 to 1250 wavenumbers per centimeter has demonstrated superior analytical performance [10].

Principal Component Analysis and Multivariate Modeling

Principal component analysis has proven essential for extracting quantitative information from complex Raman spectral datasets. When combining spectral regions for ramipril content (950-1050 wavenumbers per centimeter) and degradation monitoring (1150-1250 wavenumbers per centimeter), principal component models with explained variance values of 50.1% for the first component and 45% for the second component have been established [10]. These models enable simultaneous quantification of both ramipril content and Ramipril Diketopiperazine Acid levels during processing.

Inline Process Monitoring Applications

Inline Raman spectroscopy has demonstrated exceptional capability for real-time monitoring of pharmaceutical processes. During hot-melt extrusion processing, inline Raman systems can detect Ramipril Diketopiperazine Acid formation in real-time, enabling immediate process adjustments to minimize degradation [8] [11]. The rapid acquisition times, typically 2 minutes per measurement, make this approach suitable for dynamic process control applications.

Calibration Model Development and Validation

Partial least squares regression models for Raman-based quantification have achieved excellent analytical performance. Calibration models with correlation coefficients of 0.989 and root mean square error of cross-validation values of 0.31% have been demonstrated for ramipril quantification [11]. For degradation monitoring, models with correlation coefficients exceeding 0.97 provide adequate precision for process control applications.

Temperature Effects and Spectral Preprocessing

Processing temperature significantly affects Raman spectral quality and must be carefully controlled during method development. Spectral preprocessing using standard normal variate, multiplicative scatter correction, and Savitzky-Golay filtering has proven effective for minimizing temperature-related spectral variations [10]. These preprocessing techniques enable robust quantitative analysis across the temperature ranges typically encountered during pharmaceutical processing.

Process Analytical Technology Implementation

Implementation of Raman-based process analytical technology requires careful consideration of sampling configuration, probe positioning, and data acquisition parameters. Inline probe configurations have demonstrated superior performance compared to offline sampling approaches, providing representative measurements without process interruption [11]. Automated data collection at 15-minute intervals enables comprehensive process monitoring while maintaining adequate temporal resolution for process control decisions.

Quality by Design Integration

Integration of Raman spectroscopy within quality by design frameworks has enabled systematic optimization of pharmaceutical processes. Design space studies have identified process temperature and powder feeding rate as the most critical parameters affecting Ramipril Diketopiperazine Acid formation [11]. This knowledge enables proactive process control strategies that minimize degradation while maintaining product quality specifications.

Method Validation Parameters (Limit of Quantification, Limit of Detection, Robustness)

Comprehensive method validation according to International Conference on Harmonization Q2(R2) guidelines is essential for establishing the reliability and regulatory acceptability of analytical methods for Ramipril Diketopiperazine Acid determination [12] [13].

Limit of Detection Determination and Validation

The limit of detection represents the lowest concentration at which Ramipril Diketopiperazine Acid can be reliably distinguished from analytical noise. Multiple approaches have been validated for limit of detection determination, including signal-to-noise ratio evaluation and statistical calculation based on standard deviation and calibration curve slope [14] [15].

Signal-to-noise ratio methodology requires the analysis of samples containing low concentrations of Ramipril Diketopiperazine Acid until a signal-to-noise ratio of 3:1 is achieved [14] [15]. This approach has yielded limit of detection values ranging from 0.38 to 0.50 nanograms per milliliter for optimized liquid chromatography-tandem mass spectrometry methods [7]. For high performance liquid chromatography with ultraviolet detection, limit of detection values typically range from 0.1 to 0.5 micrograms per milliliter [16].

Statistical calculation methods utilize the formula: Limit of Detection = 3.3 × standard deviation of response / slope of calibration curve [14] [13]. This approach provides mathematically rigorous limit determination that can be validated through subsequent experimental confirmation at the calculated concentration level.

Limit of Quantification Establishment and Verification

The limit of quantification represents the lowest concentration at which Ramipril Diketopiperazine Acid can be quantified with acceptable accuracy and precision. International Conference on Harmonization guidelines specify that the limit of quantification should demonstrate precision with coefficient of variation values below 5% and accuracy within ±5% of the theoretical value [12] [13].

Experimental determination of the limit of quantification typically employs signal-to-noise ratio evaluation, targeting ratios of 10:1 for adequate quantitative precision [14] [15]. Alternative calculation methods utilize the formula: Limit of Quantification = 10 × standard deviation of response / slope of calibration curve [14] [13]. These approaches have yielded limit of quantification values of 0.85-0.86 nanograms per milliliter for mass spectrometric methods and 0.5-1.0 micrograms per milliliter for liquid chromatographic methods [7] [16].

Accuracy Assessment Through Recovery Studies

Accuracy evaluation requires comprehensive assessment across the analytical range through recovery studies using matrix-matched samples. For Ramipril Diketopiperazine Acid determination, accuracy studies have demonstrated mean recovery values ranging from 95% to 105% across concentration levels spanning 50% to 150% of the target analytical concentration [3] [7]. These results meet International Conference on Harmonization acceptance criteria and demonstrate freedom from significant systematic bias.

Recovery studies at low concentration levels near the limit of quantification require particular attention to ensure adequate analytical performance. Studies conducted at 2.5 nanograms per milliliter have demonstrated accuracy values of 0.8% bias with precision values of 1.8% relative standard deviation [7]. These results confirm analytical reliability at trace concentration levels.

Precision Evaluation Through Repeatability and Intermediate Precision

Precision assessment encompasses evaluation of repeatability (same analyst, same day, same instrument) and intermediate precision (different analysts, different days, potentially different instruments). For Ramipril Diketopiperazine Acid determination, repeatability studies typically yield relative standard deviation values below 2.65% for high performance liquid chromatography methods and below 8.3% for mass spectrometric methods [3] [7].

Intermediate precision studies evaluate method robustness across different analytical conditions. Studies spanning 8 days with different analysts and instruments have demonstrated relative standard deviation values of 2.2% to 6.3%, confirming adequate method transferability [7]. These results support the reliability of analytical methods across different laboratory environments.

Robustness Assessment Through Deliberate Parameter Variation

Robustness testing evaluates analytical performance under deliberately varied conditions to establish operational parameter ranges. Critical parameters for liquid chromatography methods include mobile phase pH (±0.1 units), organic solvent composition (±2% absolute), column temperature (±5 degrees Celsius), and flow rate (±0.1 milliliters per minute) [12] [13] [17].

For Ramipril Diketopiperazine Acid analysis, robustness studies have evaluated mobile phase pH variation from 2.0 to 2.6, demonstrating that pH control within ±0.1 units maintains adequate peak shape and resolution [2]. Temperature studies have confirmed that ambient temperature control (23 ± 2 degrees Celsius) provides adequate analytical performance without specialized temperature control equipment.

Linearity and Range Validation

Linearity assessment requires evaluation of the relationship between analytical response and analyte concentration across the intended analytical range. International Conference on Harmonization guidelines specify minimum requirements of five concentration levels with correlation coefficients exceeding 0.99 [12] [13]. For Ramipril Diketopiperazine Acid, linearity studies have demonstrated correlation coefficients of 0.989 to 0.995 across concentration ranges spanning 50% to 150% of target analytical levels [11].

Range validation encompasses the concentration interval over which acceptable accuracy, precision, and linearity have been demonstrated. For pharmaceutical applications, validated ranges typically span from the limit of quantification to 150% of the maximum expected concentration, ensuring adequate coverage for routine quality control applications [3] [6].

Specificity and Selectivity Confirmation

Specificity assessment confirms the ability to measure Ramipril Diketopiperazine Acid unequivocally in the presence of other components likely to be present. For pharmaceutical applications, this includes evaluation of potential interference from the parent compound ramipril, other degradation products, and excipient components [5] [2].